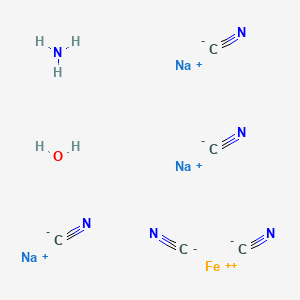
TritylCandesartanCilexetil,CandesartanCilexetil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TritylCandesartanCilexetil (TC) and CandesartanCilexetil (CC) are two drugs that have been extensively studied in scientific research due to their potential therapeutic benefits. TC is a prodrug of CC, which is an angiotensin II receptor blocker (ARB) used to treat hypertension and heart failure.
Mechanism of Action
TritylCandesartanCilexetil,CandesartanCilexetil and CC block the angiotensin II type 1 receptor, which is responsible for vasoconstriction and aldosterone secretion. By blocking this receptor, TritylCandesartanCilexetil,CandesartanCilexetil and CC reduce blood pressure and improve cardiac function. They also have anti-inflammatory and antioxidant effects, which may contribute to their therapeutic benefits.
Biochemical and Physiological Effects:
TritylCandesartanCilexetil,CandesartanCilexetil and CC have been shown to reduce blood pressure, improve cardiac function, and decrease proteinuria in patients with diabetic nephropathy. They have also been shown to reduce oxidative stress and inflammation in animal models of hypertension and heart failure.
Advantages and Limitations for Lab Experiments
TritylCandesartanCilexetil,CandesartanCilexetil and CC are widely used in scientific research due to their well-established mechanism of action and therapeutic benefits. However, their use in lab experiments may be limited by their high cost and potential side effects.
Future Directions
Future research on TritylCandesartanCilexetil,CandesartanCilexetil and CC should focus on their potential therapeutic benefits in other diseases, including chronic kidney disease, pulmonary hypertension, and Alzheimer's disease. Additional studies are also needed to determine the optimal dosage and duration of treatment for these drugs. Finally, the development of new ARBs with improved efficacy and safety profiles may provide new opportunities for the treatment of hypertension and other cardiovascular diseases.
Synthesis Methods
TritylCandesartanCilexetil,CandesartanCilexetil is synthesized by reacting candesartan with trityl chloride in the presence of a base. The resulting trityl candesartan is then reacted with cilexetil to form TritylCandesartanCilexetil,CandesartanCilexetil. CC is synthesized by reacting candesartan with ethyl chloroformate in the presence of a base. The resulting candesartan ethyl ester is then reacted with cilexetil to form CC.
Scientific Research Applications
TritylCandesartanCilexetil,CandesartanCilexetil and CC have been studied for their potential therapeutic benefits in various diseases, including hypertension, heart failure, diabetic nephropathy, and stroke. They have also been studied for their effects on the renin-angiotensin-aldosterone system (RAAS) and their ability to modulate oxidative stress and inflammation.
properties
CAS RN |
170791-07-0 |
|---|---|
Product Name |
TritylCandesartanCilexetil,CandesartanCilexetil |
Molecular Formula |
C7H7NO2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



